N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
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Overview
Description
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-bromo-5-methoxybenzaldehyde under basic conditions to form the intermediate, which is then cyclized using Lawesson’s reagent to yield the desired thiazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Thiazolothiazoles: These compounds have a similar fused ring structure and are used in optoelectronic applications.
Uniqueness
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to its specific substitution pattern and the presence of both a thiazole and quinoline ring
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C18H13N3O2S/c1-23-13-10-14-16(12-8-5-9-19-15(12)13)20-18(24-14)21-17(22)11-6-3-2-4-7-11/h2-10H,1H3,(H,20,21,22) |
InChI Key |
CKWZHZBMPWYTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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